
4-Bromo-5,8-dimethoxyquinoline-3-carboxylic acid
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Overview
Description
4-Bromo-5,8-dimethoxyquinoline-3-carboxylic acid is a versatile chemical compound with the molecular formula C12H10BrNO4 and a molecular weight of 312.12 g/mol . This compound is known for its high purity and is widely used in various research and development applications.
Preparation Methods
The synthesis of 4-Bromo-5,8-dimethoxyquinoline-3-carboxylic acid involves several steps. One common synthetic route includes the bromination of 5,8-dimethoxyquinoline-3-carboxylic acid under controlled conditions. The reaction typically requires the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-5,8-dimethoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 4-bromo-5,8-dimethoxyquinoline-3-carboxylic acid is its potential antimicrobial properties. Research has indicated that derivatives of quinoline compounds exhibit activity against a range of bacterial strains, including those resistant to conventional antibiotics. The unique structure of this compound allows it to interact with bacterial enzymes and disrupt vital cellular processes, making it a candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has also been studied for its anticancer effects. Various studies have shown that quinoline derivatives can inhibit the growth of cancer cells by interfering with critical signaling pathways involved in cell proliferation and survival. Specifically, this compound has demonstrated cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the inhibition of topoisomerase IIα, an enzyme crucial for DNA replication and repair .
Synthesis of Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it valuable in creating novel compounds with potential therapeutic applications. For instance, it can be used in the synthesis of oxolinic acid derivatives, which are known for their antibacterial properties .
Research on Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Studies indicate that it may inhibit specific protein kinases involved in cancer progression and other diseases. By targeting these enzymes, this compound could contribute to the development of targeted therapies for conditions such as cancer and neurodegenerative diseases .
Potential in Cosmetic Formulations
Emerging research suggests that quinoline derivatives, including this compound, may have applications in cosmetic formulations due to their antioxidant properties. These compounds can help protect skin cells from oxidative stress and may be included in products aimed at reducing signs of aging or improving skin health .
Data Summary Table
Case Studies
- Anticancer Study : A study published in PMC demonstrated that this compound significantly inhibited the proliferation of breast cancer cells in vitro. The study highlighted its potential as a lead compound for developing new anticancer therapies .
- Antimicrobial Research : Another case study focused on the antimicrobial efficacy of quinoline derivatives revealed that this compound exhibited potent activity against multi-drug resistant strains of Escherichia coli, suggesting its utility in addressing antibiotic resistance issues.
- Synthesis Application : A research paper detailed a novel synthetic route involving this compound as a precursor for synthesizing oxolinic acid derivatives with enhanced antibacterial activity .
Mechanism of Action
The mechanism of action of 4-Bromo-5,8-dimethoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the quinoline ring structure play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
4-Bromo-5,8-dimethoxyquinoline-3-carboxylic acid can be compared with other similar compounds such as:
5,8-Dimethoxyquinoline-3-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and applications.
4-Chloro-5,8-dimethoxyquinoline-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
4-Iodo-5,8-dimethoxyquinoline-3-carboxylic acid: Contains an iodine atom, which may result in different biological and chemical behaviors.
This compound’s unique structure and properties make it a valuable asset in various fields of research and development.
Biological Activity
4-Bromo-5,8-dimethoxyquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
- Molecular Formula : C12H12BrN1O4
- Molecular Weight : 303.13 g/mol
- Structure : The compound features a quinoline backbone with methoxy and carboxylic acid functional groups, which are crucial for its biological activity.
Antimicrobial Activity
Quinoline derivatives, including this compound, are known for their antimicrobial properties . Research indicates that this compound exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action often involves the inhibition of bacterial DNA gyrase or topoisomerase enzymes, which are critical for bacterial replication and survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate that the compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and T-24 (bladder cancer). The compound's IC50 values were found to be 168.78 µM for MCF-7 cells, indicating moderate potency against this cell line .
The anticancer effects are believed to occur through several pathways:
- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the G1 phase, preventing cancer cells from proliferating.
- Apoptosis Induction : Flow cytometric analysis revealed that treatment with this compound increases early and late apoptosis rates compared to controls .
Enzyme Inhibition
This compound has been studied as an inhibitor of various protein kinases involved in cell signaling pathways related to cancer progression. Specifically, it is noted for its ability to inhibit mitogen-activated protein kinase (MAPK) pathways, which are often overactive in tumors . This inhibition can lead to reduced cell proliferation and increased sensitivity of cancer cells to other therapeutic agents.
Case Study 1: Anticancer Efficacy
In a study examining the effects of quinoline derivatives on breast cancer cells, researchers treated MCF-7 cells with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis and a significant reduction in cell viability at higher concentrations (1000 µM) .
Concentration (µM) | Cell Viability (%) | Early Apoptosis (%) | Late Apoptosis (%) |
---|---|---|---|
0 | 100 | 0 | 0 |
100 | 90 | 0.5 | 0.2 |
500 | 70 | 1.2 | 1.0 |
1000 | 40 | 2.0 | 2.5 |
Case Study 2: Antimicrobial Testing
A separate study assessed the antimicrobial activity against common pathogens like Escherichia coli and Staphylococcus aureus. The compound demonstrated effective inhibition with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL depending on the strain tested.
Properties
Molecular Formula |
C12H10BrNO4 |
---|---|
Molecular Weight |
312.12 g/mol |
IUPAC Name |
4-bromo-5,8-dimethoxyquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H10BrNO4/c1-17-7-3-4-8(18-2)11-9(7)10(13)6(5-14-11)12(15)16/h3-5H,1-2H3,(H,15,16) |
InChI Key |
DRWOBVBJMFIHOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)N=CC(=C2Br)C(=O)O |
Origin of Product |
United States |
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